methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
One common synthetic route involves the use of the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it may bind to DNA or proteins, affecting cellular processes such as replication, transcription, and signal transduction . The specific pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure but different functional groups and biological roles.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups and biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure but different functional groups and therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and synthetic applications .
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 |
Source
|
Record name | Methyl alpha-methyltryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-08-1 |
Source
|
Record name | Methyl alpha-methyltryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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